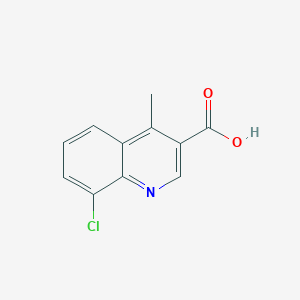

8-Chloro-4-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-4-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-7-3-2-4-9(12)10(7)13-5-8(6)11(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQBUGARAURYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Chloro-4-methylquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

8-Chloro-4-methylquinoline-3-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 8-Chloro-4-methylquinoline-3-carboxylic acid involves its binding to specific biomolecules. It inhibits the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions lead to alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-4-methylquinoline-3-carboxylic acid change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 8-Chloro-4-methylquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

8-Chloro-4-methylquinoline-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites in the cell.

Transport and Distribution

The transport and distribution of 8-Chloro-4-methylquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific tissues, influencing its localization and activity. These interactions are crucial for its therapeutic efficacy and safety.

Subcellular Localization

8-Chloro-4-methylquinoline-3-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. These factors play a critical role in determining the compound’s biological effects.

Biological Activity

8-Chloro-4-methylquinoline-3-carboxylic acid (C11H8ClNO2) is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound is known for its interactions with various biomolecules, particularly enzymes and proteins. It notably interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the metabolism of various substances, potentially altering their pharmacokinetics and toxicity profiles.

Table 1: Biochemical Properties of 8-Chloro-4-methylquinoline-3-carboxylic Acid

| Property | Description |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 g/mol |

| Key Interactions | Cytochrome P450, albumin |

| Mechanism of Interaction | Hydrogen bonding, hydrophobic interactions |

2. Cellular Effects

Research has shown that 8-Chloro-4-methylquinoline-3-carboxylic acid can modulate various cellular processes. It affects cell signaling pathways by influencing the activity of kinases and phosphatases, which in turn alters gene expression profiles. Additionally, it impacts cellular metabolism by modifying the activity of metabolic enzymes.

Key Findings:

- Cell Signaling: Modulates pathways leading to changes in gene expression.

- Metabolism: Alters enzyme activities affecting key metabolites.

The molecular mechanism involves binding to specific enzymes and proteins, where it can act as an inhibitor or activator. By occupying active sites on enzymes, it prevents substrate binding, while also inducing conformational changes that can enhance catalytic activity in other cases.

Mechanisms:

- Inhibition of enzyme activity through active site occupation.

- Activation of other enzymes via conformational changes.

4. Temporal and Dosage Effects

The effects of 8-Chloro-4-methylquinoline-3-carboxylic acid vary with time and dosage:

- Temporal Effects: Stability under standard conditions but potential degradation under extreme pH or temperature.

- Dosage Effects: Low doses exhibit minimal toxicity and beneficial modulation of pathways; high doses can lead to hepatotoxicity and nephrotoxicity.

Table 2: Dosage Effects in Animal Models

| Dosage Range | Observed Effects |

|---|---|

| Low (<10 µM) | Minimal toxicity; pathway modulation |

| Moderate (10-50 µM) | Increased enzyme activity; beneficial effects |

| High (>50 µM) | Hepatotoxicity; nephrotoxicity |

5. Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that can further interact with other biomolecules, influencing metabolic flux and cellular homeostasis. The transport and distribution within cells are mediated by specific transporters, which are crucial for its therapeutic efficacy.

6. Case Studies and Research Findings

Several studies have highlighted the biological activities of 8-Chloro-4-methylquinoline-3-carboxylic acid:

Endothelial Cell Studies:

In vitro experiments demonstrated significant increases in nitric oxide synthase (NOS) activity in endothelial cells treated with the compound, suggesting its role in vascular function enhancement.

Macrophage Activity:

Research indicated that the compound could modulate macrophage activity by inhibiting nanoparticle uptake through endocytosis inhibition, pointing towards potential applications in targeted drug delivery systems.

Oxidative Stress Conditions:

Studies on oxidative degradation revealed that under stress conditions, the formation of metabolites from this compound was notable, indicating its involvement in metabolic processes related to oxidative stress.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Therapeutic Potential:

8-Chloro-4-methylquinoline-3-carboxylic acid serves as a valuable scaffold in drug design, particularly for developing compounds with anticancer, antioxidant, and anti-inflammatory properties. Its quinoline core structure is prevalent in many pharmacologically active compounds, making it a promising candidate for further modifications to enhance therapeutic efficacy.

Case Study:

A study investigated derivatives of 8-Chloro-4-methylquinoline-3-carboxylic acid for their potential anticancer activity. The derivatives were synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and lung cancer models. The structure-activity relationship (SAR) indicated that modifications at the carboxylic acid position could enhance potency and selectivity.

Biochemical Analysis

Enzyme Interaction:

The compound interacts with various enzymes such as cytochrome P450, affecting the metabolism of drugs and other substances. It has been shown to inhibit certain enzymatic activities by occupying active sites, which can lead to altered metabolic pathways.

Table 1: Enzyme Interactions of 8-Chloro-4-methylquinoline-3-carboxylic Acid

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Inhibition | Reduced metabolism of substrates |

| Protein Kinase | Modulation | Altered signaling pathways |

| Phosphatase | Inhibition | Increased phosphorylation levels |

Synthesis of Bioactive Molecules

8-Chloro-4-methylquinoline-3-carboxylic acid is crucial in synthesizing various bioactive molecules. Its derivatives have been explored for antibacterial, antitubercular, and antimalarial activities.

Synthesis Pathway:

The compound can undergo several chemical reactions to yield derivatives with enhanced biological activity. For instance, the introduction of different functional groups can lead to compounds with improved selectivity and lower toxicity profiles.

Green Chemistry Applications

Researchers are focusing on sustainable chemical processes, and 8-Chloro-4-methylquinoline-3-carboxylic acid can be synthesized using environmentally friendly catalysts. This approach aligns with the principles of green chemistry by reducing hazardous waste and energy consumption.

Case Study:

A recent study demonstrated a catalytic method for synthesizing 8-Chloro-4-methylquinoline-3-carboxylic acid using reusable catalysts under mild conditions. This method not only improved yield but also minimized environmental impact.

Cellular Effects

Impact on Cell Signaling:

The compound influences cellular processes by modulating kinase and phosphatase activities, leading to changes in gene expression and cellular metabolism. Its ability to alter metabolic enzyme activity can significantly impact the levels of key metabolites.

Table 2: Cellular Effects of Different Dosages

| Dosage (mg/kg) | Observed Effects | Toxicity Level |

|---|---|---|

| Low (1-10) | Minimal toxicity; pathway modulation | Low |

| Medium (10-50) | Significant modulation; altered growth | Moderate |

| High (>50) | Hepatotoxicity; nephrotoxicity | High |

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects: Methyl vs. Hydroxy at Position 4: The methyl group in the target compound (237.64 g/mol) increases lipophilicity compared to the hydroxy analog (231.61 g/mol), which may reduce solubility in aqueous media but improve membrane permeability . Ester Derivatives: Ethyl esters (e.g., 4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester) exhibit higher molecular weights (251.67 g/mol) and are often used as prodrugs to enhance absorption .

5-Chloro-8-methylquinoline-3-carboxylic acid (CAS 70585-49-8) demonstrates how chlorine placement impacts steric and electronic interactions .

Aryl and Heterocyclic Modifications :

- Introduction of a 4-methylphenyl group at position 2 (CAS 401604-07-7) significantly increases molecular weight (297.73 g/mol) and hydrophobicity, favoring interactions with lipid-rich environments .

Physicochemical and Functional Properties

Table 2: Solubility and Reactivity Trends

Key Findings:

- Acid-Base Behavior: The carboxylic acid group in the target compound allows for pH-dependent solubility, whereas hydroxy derivatives (e.g., CAS 73987-37-8) exhibit stronger acidity due to the phenolic -OH group .

Preparation Methods

Cyclization from Malonic Acid Derivatives

A notable synthetic approach involves the cyclization of malonic acid diethyl ester derivatives with substituted anilines:

This method yields the ethyl ester of 8-chloro-4-hydroxyquinoline-3-carboxylic acid, which can be further hydrolyzed to the free acid.

Oxidation of 8-Chloro-4-methylquinoline to Carboxylic Acid

A highly efficient and environmentally friendly method involves the catalytic aerobic oxidation of 8-chloro-4-methylquinoline to the corresponding carboxylic acid:

- Reaction carried out in a Hastelloy autoclave.

- Oxygen acts as the green oxidant.

- Catalysts used promote selective oxidation avoiding waste acid/water generation.

- Post-reaction treatment involves cooling, solid-liquid separation, filtration, and drying.

- The catalyst system and mother liquor are recyclable, maintaining yield and purity over multiple cycles.

Hydrolysis of Ester Precursors

Starting from ethyl esters of quinoline derivatives, basic hydrolysis provides the free acid:

This method is typically used for analogues such as 4-hydroxy-8-methylquinoline-3-carboxylic acid but is applicable to similar quinoline esters.

Reaction Conditions Summary Table

Mechanistic Insights and Research Findings

- Cyclization via malonic acid derivatives proceeds through condensation and intramolecular ring closure to form the quinoline nucleus with substitution patterns preserved.

- Catalytic aerobic oxidation uses radical initiators and N-hydroxyphthalimide to abstract benzylic hydrogens, facilitating selective oxidation of the methyl group to carboxylic acid.

- The oxidation method avoids harsh reagents, minimizes waste, and allows catalyst recovery and reuse, making it industrially attractive.

- Basic hydrolysis is a straightforward method for ester precursors but may have moderate yields depending on the substrate and conditions.

Summary and Recommendations

- For laboratory-scale synthesis , the cyclization of malonic acid derivatives or hydrolysis of esters is practical.

- For industrial-scale preparation , the catalytic aerobic oxidation method offers superior yield, purity, and environmental benefits.

- Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction times and minimize side products.

- Post-synthesis purification typically involves crystallization from ethanol or filtration after solid-liquid separation.

Q & A

Q. What are the established synthetic protocols for 8-Chloro-4-methylquinoline-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step routes such as:

- Nitro Reduction : Reduction of 8-nitro precursors (e.g., 8-nitro-1,4-dihydroquinoline derivatives) using agents like NaBH₃CN or catalytic hydrogenation .

- Lactamization : Phosphoric acid (PPA)-catalyzed cyclization of intermediates like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives .

- Functionalization : Halogenation (e.g., chlorination at the 8-position) and methylation via Friedel-Crafts alkylation or transition metal-catalyzed coupling .

- Ester Hydrolysis : Conversion of ester derivatives (e.g., ethyl esters) to carboxylic acids using NaOH in aqueous methanol .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Lactamization | PPA, 100–120°C, 3–24 h | |

| Ester Hydrolysis | 10% NaOH, CH₃OH, reflux, 4 h |

Q. How is the molecular structure of 8-Chloro-4-methylquinoline-3-carboxylic acid confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for refinement of crystallographic data to determine bond lengths, angles, and planarity of the quinoline ring . For example, deviations from planarity in related compounds are typically <0.04 Å .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C4, chlorine at C8).

- IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to validate molecular formula (e.g., [M+H]⁺ for C₁₁H₈ClNO₂).

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer :

- LogP : Predicted ~2.7–3.0 (indicative of moderate lipophilicity) based on analogs like 4-amino-8-chloroquinoline-3-carboxylic acid .

- tPSA : ~76 Ų (high polarity due to carboxylic acid and quinoline nitrogen) .

- Solubility : Low aqueous solubility; typically dissolved in DMSO or methanol for biological assays .

- Acidity : Carboxylic acid pKa ~2.5–3.5, enabling salt formation with bases (e.g., sodium salts) .

Advanced Research Questions

Q. How can researchers optimize the yield of 8-Chloro-4-methylquinoline-3-carboxylic acid in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., nitro reduction efficiency) .

- Catalyst Screening : Test PPA alternatives (e.g., polyphosphoric acid) for lactamization efficiency .

- Temperature Control : Optimize hydrolysis conditions (e.g., 70–80°C for ester cleavage) to minimize decarboxylation .

- Purification : Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Cross-Validation : Compare NMR coupling constants with X-ray-derived dihedral angles to confirm stereoelectronic effects .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts or IR spectra, aligning with experimental data .

- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. rigid crystal structures .

Q. What computational methods predict the reactivity of 8-Chloro-4-methylquinoline-3-carboxylic acid?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C3-carboxylic acid as a nucleophile) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., methyl group modifications) .

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to model intermediates in lactamization or halogenation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.